

Spectroscopic Analysis of 1-(2-Fluorophenyl)-2-nitropropene: A Technical Guide

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Compound of Interest

Compound Name: **1-(2-Fluorophenyl)-2-nitropropene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Fluorophenyl)-2-nitropropene**, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide presents a detailed, representative experimental protocol for its synthesis and subsequent NMR analysis. The expected Nuclear Magnetic Resonance (NMR) data is extrapolated from the known spectroscopic characteristics of the parent compound, 1-phenyl-2-nitropropene, with a thorough discussion of the anticipated effects of the ortho-fluoro substituent.

Spectroscopic Data

While a complete, experimentally verified NMR dataset for **1-(2-Fluorophenyl)-2-nitropropene** is not readily available in the public domain, the following tables present the known ^1H and ^{13}C NMR data for the closely related 1-phenyl-2-nitropropene. This information serves as a crucial baseline for interpreting the spectra of the fluorinated analog. The expected shifts and coupling constants for **1-(2-Fluorophenyl)-2-nitropropene** are discussed in the subsequent section.

Table 1: ^1H NMR Spectroscopic Data for 1-Phenyl-2-nitropropene in CDCl_3

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity
Vinylic-H	~8.0	Singlet
Phenyl-H	~7.3 - 7.6	Multiplet
Methyl-H	~2.5	Singlet

Table 2: ^{13}C NMR Spectroscopic Data for 1-Phenyl-2-nitropropene in CDCl_3

Carbon Assignment	Chemical Shift (δ) [ppm]
Methyl (CH_3)	~14
Phenyl (C-H)	~128-131
Phenyl (C-alkene)	~133
Alkene (C- NO_2)	~137
Alkene (C-Phenyl)	~149

Expected NMR Data for 1-(2-Fluorophenyl)-2-nitropropene

The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to introduce significant and predictable changes in both the ^1H and ^{13}C NMR spectra.

- ^1H NMR: The aromatic region of the spectrum will be more complex than that of the unsubstituted analog. The protons on the fluorophenyl ring will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The magnitude of the H-F coupling constants (J-coupling) decreases with the number of bonds separating the interacting nuclei (ortho > meta > para). The vinylic and methyl proton signals are also likely to experience a slight shift due to the electron-withdrawing nature of the fluorine atom.
- ^{13}C NMR: The carbon spectrum will show distinct signals for each of the six carbons in the fluorophenyl ring. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (^1JCF). The other carbons in the ring will show

smaller, multi-bond C-F couplings. The chemical shifts of the aromatic carbons will also be influenced by the electronegativity and mesomeric effects of the fluorine substituent.

Experimental Protocols

The following sections detail a representative protocol for the synthesis of **1-(2-Fluorophenyl)-2-nitropropene** and the subsequent acquisition of NMR data.

Synthesis of 1-(2-Fluorophenyl)-2-nitropropene

This procedure is adapted from the general synthesis of phenyl-2-nitropropenes via a Henry condensation reaction.[\[1\]](#)

Materials:

- 2-Fluorobenzaldehyde
- Nitroethane
- n-Butylamine (as a basic catalyst)
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1 equivalent) in ethanol.
- To the stirring solution, add nitroethane (1.1 equivalents) followed by a catalytic amount of n-butylamine.
- The reaction mixture is then stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield **1-(2-Fluorophenyl)-2-nitropropene** as a crystalline solid.

NMR Sample Preparation and Data Acquisition

A general procedure for preparing a sample for NMR analysis is as follows:

Materials:

- 1-(2-Fluorophenyl)-2-nitropropene** (5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- 5 mm NMR tube
- Pipette and vial

Procedure:

- Accurately weigh the desired amount of **1-(2-Fluorophenyl)-2-nitropropene** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
- Gently agitate the vial to ensure the complete dissolution of the sample.
- Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.
- The sample is now ready for analysis in an NMR spectrometer.

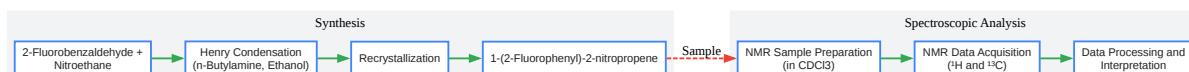
Data Acquisition Parameters (Typical):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- ^1H NMR: Standard one-pulse experiment. Key parameters include spectral width, number of scans, and relaxation delay.
- ^{13}C NMR: Proton-decoupled pulse sequence to simplify the spectrum.

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis.



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Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
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